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Rupintrivir (AG7088) is an irreversible, covalent inhibitor designed to target the 3C protease (3Cpro) of
human rhinovirus (HRV). [1] It is a peptide-based molecule that mimics the protease's natural substrate but
incorporates an ethyl propenoate (o,B-unsaturated ester) moiety as a Michael acceptor. This group forms a
covalent bond with the catalytic cysteine residue (Cys-147) in the protease's active site, leading to

irreversible inactivation of the enzyme and halting viral replication. [2] [3]

The search results indicate that Rupintrivir was investigated for SARS-CoV-2 treatment but proved
ineffective. However, its well-defined mechanism and structure provide a valuable foundation for SAR

studies, particularly in designing inhibitors for other viruses like Enterovirus 71 (EV71). [4] [3]

Molecular Structure and Key Functional Components

The activity of Rupintrivir depends on its specific structural components, which can be divided into four

main parts using conventional protease inhibitor nomenclature:

e P1' Moiety (Warhead): The ethyl propenoate group is the critical reactive warhead. It undergoes a
Michael addition reaction with the thiol group of the catalytic cysteine in the viral protease, resulting in
irreversible, covalent inhibition. [2] [3]

¢ P1 Residue: A glutamine derivative is essential for specific recognition and binding to the S1
subsite of the 3C protease, which has a strong preference for glutamine at the P1 position. [3]

¢ P2 Residue: A 4-fluorophenylalanine is optimal for binding. The fluorophenyl group fits into a
hydrophobic channel in the S2 subsite of the protease. The fluorine atom can participate in specific
interactions, such as halogen bonding with a threonine residue and pi-stacking with the catalytic
histidine. [4] [3]
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e P3 and P4 Residues: The P3 valine and the P4 5-methylisoxazole-3-carbonyl cap contribute to
binding affinity and influence the compound's physicochemical properties. The P4 cap, in particular,
can form hydrogen bonds with protease backbone atoms (e.g., Glyl64 and Asn165 in EV68 3Cpro)
and its modification significantly affects cell membrane permeability. [4] [3]

The diagram below illustrates the core structure of Rupintrivir and the role of each component.
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The core structure of Rupintrivir and its key functional components. The color-coded nodes represent
different pharmacophoric regions. The P2 residue and warhead are particularly critical for target

interaction and irreversible inhibition.
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SAR Analysis of Rupintrivir Analogues

Systematic modification of Rupintrivir's structure has revealed key insights into its activity and properties.
The table below summarizes experimental data for Rupintrivir and its analogues, highlighting how

structural changes affect protease inhibition and antiviral activity.

o Membrane
EV71 Antiviral .
Compound & o Permeability )
. 3Cpro ICso  Activity Key SAR Insight
Modification (M) (ECs0) (Papp x10-°
cml/s)
1. Rupintrivir 7.3+£0.8 Active [3] 46.9 + 4.7 [3] Establishes the benchmark
(Reference) [3] for potency and permeability.
2. Constrained 3.2+05 Weakly Active 7.1 +£0.9 [3] Increased rigidity improves
P2/P3 (Pyrrolidine)  [3] [3] biochemical potency but
severely reduces cellular
permeability and thus
antiviral effect.
3. P2 4-F-Phe,P3 6.2+0.6 Reduced vs. 25.1+£ 3.6 [3] Replacing the methylene (-
NH-link [3] Rupintrivir [3] CHz-) with -NH- between
P2/P3 increases polarity,
reducing permeability and
cellular activity.
4. P4 Pyridazine 9.3+0.6 Significantly 12.6 £ 1.8 [3] Altered P4 cap maintains
Cap [3] Reduced [3] similar ICso but poor
permeability limits its utility
in cells.
8. P4 Methyl- 3.7£0.6 Data Not Data Not Adding a methyl group to
Pyridazine Cap [3] Provided Provided the P4 cap can improve
biochemical potency,- likely
through enhanced
hydrophobic interactions.
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o Membrane

EV71 Antiviral -

Compound & . Permeability .
D 3Cpro ICso  Activity Key SAR Insight

Modification (Papp x10-°

(M) (ECso)

cm/s)

10. P1' Not 0.065 uM Not Specified Warhead optimization can
Trifluoromethyl Specified (EVT1) [3] dramatically enhance
Ketone antiviral potency, making it

a key strategy for future
development.

Key SAR Conclusions from Analogues

¢ P2 Residue and P2-P3 Linker are Crucial for Permeability: The P2 4-fluorophenylalanine is
optimal for binding. Replacing the non-polar methylene linker (-CH2-) between P2 and P3 with a
more polar amide linker (-NH-) significantly reduces membrane permeability, underscoring the need
for hydrophobicity in this region for cell entry. [3]

¢ P3 and P4 Moieties Can Be Tuned: While the P3 valine is preferred, the P4 cap offers a key site for
optimization. Modifications here can improve potency but must be balanced against impacts on
permeability. Adding hydrophobic groups (e.g., a methyl group to a pyridazine cap) can enhance
biochemical inhibition. [3]

e The Warhead is a Primary Lever for Potency: The standard ethyl propenoate is effective, but
replacing it with a more reactive or strategically modified warhead (e.g., a trifluoromethyl ketone)
can lead to a dramatic increase in antiviral potency, as seen with analogue 10. [3]

Structural Basis for Inhibition and Cross-Reactivity

Crystal structures of Rupintrivir bound to different viral proteases provide a mechanistic explanation for its

activity and specificity.

Inhibition of Picornavirus 3C Proteases

In complexes with proteases like EV68 3Cpro, Rupintrivir binds in the canonical substrate-like mode. [4]

Key interactions include:
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e The P2 fluorophenylalanine sits in the hydrophobic S2 subsite, with its fluorine forming a halogen
bond with Thr129 and its ring pi-stacking with the catalytic His40. [4]
e The P1 glutamine engages the S1 subsite.

e The P3 and P4 moieties form a network of hydrogen bonds with backbone atoms of residues like
Gly128 and Asn165. [4]

e The warhead is positioned adjacent to the catalytic Cys147, enabling covalent bond formation. [2]

Weak Inhibition of SARS-CoV-2 Mpro

Despite SARS-CoV-2 Mpro being a 3C-like protease, Rupintrivir inhibits it only weakly (ICso > 68 pM).

[4] A crystal structure reveals a dramatically different, non-canonical binding mode:

e The P2 fluorophenylalanine group does not occupy the S2 pocket. Instead, it flips and inserts
between the catalytic dyad residues Cys145 and His41, "bifurcating” them. [4]

e This flipped orientation is likely due to unfavorable polar interactions of the fluorine in the hydrophobic
S2 pocket of Mpro. [4]

¢ This suboptimal binding results in a loss of critical hydrogen bonds formed by the P3 and P4
residues, explaining the severe drop in potency. [4]

The following diagram contrasts these two distinct binding modes.
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A comparison of Rupintrivir's binding modes. The canonical mode leads to potent inhibition of picornaviral

3C proteases, while the non-canonical mode explains weak activity against SARS-CoV-2 Mpro.

Research Applications and Future Directions
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The extensive SAR data on Rupintrivir provides a roadmap for designing novel irreversible inhibitors:

¢ Lead Optimization Strategy: Focus on warhead engineering (e.g., using trifluoromethyl ketones)
and P4 cap modifications to enhance potency without compromising cell permeability. [3]

e Balancing Potency and Permeability: Maintain the hydrophobic methylene linker between P2
and P3 and avoid overly rigid structures to ensure compounds can reach their intracellular target. [3]

e Broad-Spectrum Potential: The high structural conservation among picornavirus 3C proteases
means that optimized Rupintrivir analogues remain promising candidates for developing broad-
spectrum antivirals against pathogens like EV71 and other enteroviruses that cause hand, foot, and
mouth disease. [3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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